molecular formula C25H25ClN6O B1210083 Pibenzimol HCl CAS No. 32089-25-1

Pibenzimol HCl

货号: B1210083
CAS 编号: 32089-25-1
分子量: 461.0 g/mol
InChI 键: UDJDXLXTHZQAAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

A benzimidazole antifilarial agent;  it is fluorescent when it binds to certain nucleotides in DNA, thus providing a tool for the study of DNA replication;  it also interferes with mitosis.

生物活性

Pibenzimol hydrochloride (NSC 322921) is a compound that has garnered attention for its biological activity, particularly in the context of cancer treatment and its interactions with DNA. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant clinical findings.

Chemical Structure and Properties

Pibenzimol is classified as a bisbenzimidazole compound, characterized by its ability to bind to double-stranded DNA. Its chemical formula is C25H24N6OC_{25}H_{24}N_{6}O . This unique structure allows it to function as a fluorochrome , which has implications for its use in biological imaging and therapeutic applications.

  • DNA Binding : Pibenzimol exhibits a strong affinity for DNA, which is crucial for its biological activity. It has been shown to induce cell cycle arrest, particularly prolonging the G2 phase and inhibiting DNA replication . This mechanism is significant in cancer treatment as it can prevent the proliferation of malignant cells.
  • Apoptosis Induction : The compound has been linked to the induction of apoptosis in various cancer cell lines. Studies indicate that it can cause morphological changes in treated cells, such as condensed nuclei and apoptotic bodies, suggesting a mechanism that triggers programmed cell death .
  • Antitumor Activity : In preclinical studies, pibenzimol has demonstrated efficacy in extending the lifespan of mice with implanted leukemia cells (L1210 and P388) . This suggests potential antitumor properties that warrant further investigation in human clinical trials.

Clinical Studies

A pivotal Phase I-II clinical trial evaluated the safety and efficacy of pibenzimol in patients with advanced pancreatic cancer. The study involved 26 patients receiving continuous infusion of the drug at varying doses (6-28 mg/m²/day) over five days. Key findings included:

  • Safety Profile : No treatment-related deaths were reported; however, hyperglycemia was noted as a significant side effect, which was self-limited .
  • Efficacy : Despite the promising preclinical data, no objective tumor responses were observed in this patient cohort.

Case Studies

Several case studies have highlighted the application of pibenzimol in different cancer types:

  • Pancreatic Cancer : A study focusing on advanced pancreatic cancer patients indicated that while the drug was well-tolerated, it did not lead to significant tumor regression .
  • Leukemia Models : Animal models have shown that pibenzimol can effectively inhibit tumor growth and extend survival rates in leukemia-bearing mice .

Comparative Efficacy

The following table summarizes pibenzimol's biological activity compared to other compounds with similar mechanisms:

CompoundMechanism of ActionTarget Cancer TypesEfficacy (Model)
Pibenzimol HClDNA binding, apoptosisPancreatic, leukemiaExtended lifespan in mice
IsorhamnetinCell cycle arrestCervical cancerInhibited cell proliferation
Hoechst 33342DNA intercalationVarious cancersCytotoxic effects observed

属性

CAS 编号

32089-25-1

分子式

C25H25ClN6O

分子量

461.0 g/mol

IUPAC 名称

4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]phenol;hydrochloride

InChI

InChI=1S/C25H24N6O.ClH/c1-30-10-12-31(13-11-30)18-5-9-21-23(15-18)29-25(27-21)17-4-8-20-22(14-17)28-24(26-20)16-2-6-19(32)7-3-16;/h2-9,14-15,32H,10-13H2,1H3,(H,26,28)(H,27,29);1H

InChI 键

UDJDXLXTHZQAAC-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl

规范 SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)O.Cl

Key on ui other cas no.

23491-45-4

同义词

4-(5-(4-Methyl-1-piperazinyl)(2,5'-bi-1H-benzimidazol)-2'-yl)phenol, trihydrochloride
Bisbenzimidazole
Bisbenzimidazole Trihydrochloride
Bisbenzimide
Hoe 33258
Hoe-33258
Hoe33258
Hoechst 33258
NSC 322921
NSC-322921
NSC322921
Pibenzimol

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pibenzimol HCl
Reactant of Route 2
Reactant of Route 2
Pibenzimol HCl
Reactant of Route 3
Reactant of Route 3
Pibenzimol HCl
Reactant of Route 4
Reactant of Route 4
Pibenzimol HCl
Reactant of Route 5
Reactant of Route 5
Pibenzimol HCl
Reactant of Route 6
Reactant of Route 6
Pibenzimol HCl

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。